REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[CH3:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:10]=1[O:16][CH3:17].[Cl-].[Cl-].[Cl-].[Al+3]>ClCCCl>[CH3:8][C:9]1[CH:14]=[C:13]([C:4](=[O:5])[CH2:3][CH2:2][C:1]([OH:6])=[O:7])[CH:12]=[C:11]([CH3:15])[C:10]=1[O:16][CH3:17] |f:2.3.4.5|
|
Name
|
|
Quantity
|
22.06 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)OC
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
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AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 0.5 hr at 0° C. and at room temperature for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto ice-concentrated hydrochloric acid
|
Type
|
STIRRING
|
Details
|
After stirring vigorously for 5 min
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (MgSO4) organic fraction
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1OC)C)C(CCC(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |